4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde 4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2387601-63-8
VCID: VC7639394
InChI: InChI=1S/C18H18ClN3O2/c19-14-6-7-20-17(13(14)11-23)22-9-8-21-15-5-3-1-2-4-12(15)10-16(21)18(22)24/h6-7,10-11H,1-5,8-9H2
SMILES: C1CCC2=C(CC1)N3CCN(C(=O)C3=C2)C4=NC=CC(=C4C=O)Cl
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81

4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde

CAS No.: 2387601-63-8

Cat. No.: VC7639394

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.81

* For research use only. Not for human or veterinary use.

4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde - 2387601-63-8

Specification

CAS No. 2387601-63-8
Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
IUPAC Name 4-chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C18H18ClN3O2/c19-14-6-7-20-17(13(14)11-23)22-9-8-21-15-5-3-1-2-4-12(15)10-16(21)18(22)24/h6-7,10-11H,1-5,8-9H2
Standard InChI Key RKBQSEICZXSFSK-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)N3CCN(C(=O)C3=C2)C4=NC=CC(=C4C=O)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-chloro-2-(1-oxo-1,3,4,6,7,8,9,10-octahydro-2H-cyclohepta pyrrolo[1,2-a]pyrazin-2-yl)nicotinaldehyde provides a precise description of its architecture . The molecular formula C₁₈H₁₈ClN₃O₂ (FW: 343.81) confirms the presence of 18 carbon atoms, a chlorine substituent, and multiple nitrogen/oxygen heteroatoms . The SMILES string O=CC1=C(Cl)C=CN=C1N1CCN2C3=C(/C=C\2C1=O)CCCCC3 illustrates the connectivity of the pyridine-aldehyde core fused to a bicyclic diazatricyclo system .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number2387601-63-8
Molecular Weight343.81 g/mol
Purity98% (HPLC)
MDL NumberMFCD32263310

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely involves sequential cyclization and functionalization steps. A plausible route begins with the construction of the diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),7-dien-6-one core via intramolecular [2+2] cycloaddition or transition-metal-catalyzed ring-closing metathesis . Subsequent coupling of this intermediate with 4-chloro-2-aminopyridine-3-carbaldehyde through nucleophilic substitution or Pd-mediated cross-coupling could install the pyridine-aldehyde moiety .

Challenges in Synthesis

Steric hindrance from the tricyclic system and regioselectivity in aldehyde functionalization present significant synthetic hurdles. Purification of the final product requires advanced chromatographic techniques, as indicated by the 98% purity specification .

Physicochemical Properties

Solubility and Stability

While experimental data remain limited, the compound’s LogP value (estimated at 2.1 via computational models) suggests moderate lipophilicity, favoring solubility in polar aprotic solvents like DMSO or DMF. The aldehyde group confers susceptibility to oxidation, necessitating storage under inert atmospheres .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP2.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3

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